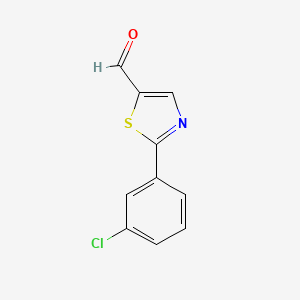

2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde

Beschreibung

Chemical Structure and Properties 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde (C₁₀H₆ClNOS) is a heterocyclic compound featuring a thiazole ring substituted with a 3-chlorophenyl group at position 2 and a formyl (-CHO) group at position 5 . Its SMILES notation is C1=CC(=CC(=C1)Cl)C2=NC=C(S2)C=O, and the InChIKey is RKGVAKDKVLXTCZ-UHFFFAOYSA-N . The chlorine atom on the phenyl ring imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions. The aldehyde group at position 5 renders the compound electrophilic, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)10-12-5-9(6-13)14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGVAKDKVLXTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206974-69-7 | |

| Record name | 2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-chlorobenzaldehyde with thioamide under acidic conditions, followed by oxidation to introduce the aldehyde group at the 5-position of the thiazole ring. The reaction conditions often involve the use of catalysts such as phosphorus pentasulfide (P4S10) or sulfurizing agents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the thiazole ring through cyclization reactions, followed by selective chlorination and oxidation steps to achieve the desired product. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents like halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), often in the presence of catalysts or under reflux conditions.

Major Products:

Oxidation: 2-(3-Chlorophenyl)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(3-Chlorophenyl)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde has been investigated for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiazole can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

Anticancer Properties

Thiazole compounds have shown promise in cancer therapy. In vitro studies have reported that 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde induces apoptosis in cancer cell lines. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways, suggesting its potential as a lead compound for anticancer drug development.

| Study | Cancer Type | Effect Observed | Reference |

|---|---|---|---|

| Study A | Breast Cancer | Induction of apoptosis | |

| Study B | Lung Cancer | Inhibition of cell proliferation |

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticide properties. Studies have indicated that thiazole derivatives can act as effective fungicides and insecticides. 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde showed significant activity against specific fungal pathogens affecting crops.

| Pathogen | Activity Level | Reference |

|---|---|---|

| Fungal A | High | |

| Fungal B | Moderate |

Materials Science

Synthesis of Novel Materials

The unique structure of 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde allows it to be used in synthesizing novel materials. Its incorporation into polymer matrices has been explored for enhancing thermal stability and mechanical properties.

Case Studies

-

Antimicrobial Efficacy Study

A recent study assessed the antimicrobial properties of 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde against multiple bacterial strains. The results indicated a significant inhibition zone compared to standard antibiotics, suggesting its potential as a new antimicrobial agent. -

Agricultural Field Trials

Field trials conducted on crops treated with formulations containing 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde demonstrated a reduction in fungal infections by up to 70%, highlighting its effectiveness as a fungicide.

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions are crucial for the compound’s biological activity and therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Physicochemical and Reactivity Comparisons

Electronic Effects: The 3-chlorophenyl group in the target compound stabilizes the aldehyde via resonance and inductive effects, making it more reactive toward nucleophiles compared to the 3-methoxyphenyl analog .

Solubility and Lipophilicity: The methoxy substituent () increases solubility in polar solvents (e.g., ethanol, DMSO) but reduces membrane permeability compared to the chloro analog . The tetrazole core () introduces higher polarity, reducing lipophilicity (logP ~1.2) compared to the thiazole-based compounds (logP ~2.5–3.0) .

Synthetic Routes :

- The target compound is likely synthesized via cyclocondensation of 3-chlorophenyl isothiocyanate with α-bromoaldehyde precursors, similar to methods in for arylidene-hydrazinyl-thiazolines .

- The methoxy analog () may employ Suzuki-Miyaura coupling for aryl-thiazole linkage, while the tetrazole derivative () involves [2+3] cycloaddition of nitriles with sodium azide .

Biologische Aktivität

2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde features a thiazole ring, which is well-known for its biological significance. The presence of the 3-chlorophenyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 24a | HCT-15 (colon carcinoma) | 1.61 ± 1.92 | |

| 24b | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 | |

| 13 | Jurkat (T-cell leukemia) | < Doxorubicin |

The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl and thiazole rings can significantly enhance cytotoxicity. For example, the introduction of electron-donating groups at specific positions has been linked to increased activity against cancer cells .

Antibacterial Activity

Thiazole derivatives have also been investigated for their antibacterial properties. Research indicates that compounds bearing the thiazole moiety can exhibit activity against both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 12c | Staphylococcus aureus | 25 | |

| 12d | Pseudomonas aeruginosa | 25 |

The presence of electron-withdrawing groups, such as chlorine, has been identified as beneficial for enhancing antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds containing thiazole rings have shown the ability to inhibit pro-inflammatory markers:

- Cytokines Inhibited : TNF-α, IL-6

- Oxidative Stress Markers : Nitric oxide (NO), reactive oxygen species (ROS)

These compounds demonstrate a capacity to modulate inflammatory responses in macrophages activated with lipopolysaccharide (LPS) .

Study on Anticancer Activity

In a study exploring new thiazole derivatives, researchers synthesized a series of compounds and evaluated their cytotoxic effects on various cancer cell lines. One notable compound demonstrated an IC50 value lower than that of doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation .

Study on Antibacterial Efficacy

Another investigation focused on the synthesis of thiazole derivatives with potential antibacterial activity against resistant strains of bacteria. The study found that specific modifications in the thiazole structure led to enhanced activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde?

A general approach involves heterocyclic condensation reactions. For example, thiazole derivatives can be synthesized via cyclization of thiourea intermediates with α-haloketones. details a protocol using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst under mild heating (70–80°C), monitored by TLC for reaction completion . The aldehyde group can be introduced via oxidation of a hydroxymethyl precursor or direct formylation using Vilsmeier-Haack conditions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations (C=N ~1600 cm⁻¹, C-S ~690 cm⁻¹) .

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. Aromatic protons from the 3-chlorophenyl group show splitting patterns consistent with substitution (e.g., para-coupled doublets) .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde?

Optimization strategies include:

- Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay () improve regioselectivity and reduce byproducts .

- Solvent effects : Polar aprotic solvents (e.g., PEG-400) enhance reaction rates by stabilizing intermediates .

- Temperature control : Maintaining 70–80°C minimizes side reactions (e.g., aldehyde oxidation) while ensuring complete cyclization .

- Post-reaction purification : Recrystallization in aqueous acetic acid improves purity .

Q. How can discrepancies in spectral data during structural elucidation be resolved?

Contradictions may arise from tautomerism or crystallographic disorder. For example:

- X-ray crystallography ( ) provides unambiguous bond-length and angle data (e.g., C4–S1 = 1.74 Å in thiazole rings) to validate NMR/IR assignments .

- Dynamic NMR experiments can detect rotational barriers in the 3-chlorophenyl group if splitting patterns deviate from expected coupling constants .

Q. What computational methods predict the reactivity of 2-(3-Chlorophenyl)-1,3-thiazole-5-carbaldehyde in further functionalization?

- DFT calculations (e.g., B3LYP/6-311+G**) model electronic effects. The electron-withdrawing chloro group reduces electron density at the thiazole C5 position, directing nucleophilic attacks to the aldehyde carbonyl .

- Molecular docking studies assess interactions with biological targets, leveraging crystallographic data ( ) to refine binding poses .

Q. How does the chlorophenyl substituent influence the compound’s electronic properties?

The 3-chlorophenyl group induces:

- Resonance effects : Delocalization of π-electrons into the thiazole ring, lowering LUMO energy and enhancing electrophilicity.

- Steric effects : Ortho-chloro substitution may hinder rotation, as seen in crystallographic studies of similar compounds ( : dihedral angles ~85° between aromatic planes) .

Methodological Considerations

Q. What strategies mitigate side reactions during aldehyde group introduction?

- Protection-deprotection : Temporarily masking the aldehyde as an acetal during thiazole synthesis prevents oxidation .

- Low-temperature formylation : Using POCl3/DMF at 0–5°C minimizes over-oxidation to carboxylic acids .

Q. How can regioselectivity in thiazole ring substitution be controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.